molecular formula C13H11ClO B192747 4-Chlorobenzhydrol CAS No. 119-56-2

4-Chlorobenzhydrol

Cat. No. B192747
CAS RN: 119-56-2
M. Wt: 218.68 g/mol
InChI Key: AJYOOHCNOXWTKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Chlorobenzhydrol includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 27 bonds. There are 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

The precise mechanism of action of 4-Chlorobenzhydrol is not fully clear, but several different biological activities have been identified for the drug, which include: ligand of the σ1 receptor (Ki = 20 nM) (likely an agonist), GIRK channel blocker (described as “potent”), antihistamine (Ki = 3.8 nM for the H1 receptor), and anticholinergic .


Physical And Chemical Properties Analysis

4-Chlorobenzhydrol is a solid substance with a melting point of 58 - 60 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 352.2±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Environmental Monitoring and Occupational Health

  • Urinary Metabolite Analysis for Chlorobenzene Exposure : Chlorobenzene, closely related to 4-Chlorobenzhydrol, is widely used as an organic solvent or chemical intermediate. Biological monitoring of chlorobenzene exposure involves analyzing urinary metabolites, such as 4-chlorocatechol. This method is employed in monitoring the health of workers engaged in handling chlorobenzene in chemical factories (Yoshida, Sunaga, & Hara, 1986).

Pollution Treatment and Environmental Chemistry

  • Catalytic Decomposition in Water Treatment : Research on catalytic decomposition of hydrogen peroxide and 4-chlorophenol, a compound similar to 4-Chlorobenzhydrol, highlights the role of activated carbons in environmental cleanup. Such compounds are broken down in the presence of modified activated carbons, a crucial step in the detoxification of polluted water (Huang, Lu, Chen, & Lee, 2003).

Nanomaterial Synthesis

  • Organo-Mineral Hybrid Nanomaterials : The intercalation of 4-Chlorobenzenesulfonate, structurally related to 4-Chlorobenzhydrol, between layers of zinc-aluminum layered double hydroxides (LDHs) results in the creation of new stable hybrid nanostructured materials. These materials have diverse applications, including in catalysis and as adsorbents (Lakraimi, Legrouri, Barroug, Roy, & Besse, 2006).

Pharmaceutical Intermediates Synthesis

  • Bepotastine and Cloperastine Intermediates : Engineered alcohol dehydrogenase aids in synthesizing (R)-4-chlorobenzhydrol, a key intermediate in the production of pharmaceuticals like bepotastine and cloperastine. This demonstrates the compound's significance in the pharmaceutical industry (Wu et al., 2021).

Advanced Chemical Analysis and Theoretical Studies

  • Theoretical Analysis of Chemical Reactions : Studies like the theoretical investigation of the reaction between carbon nanotubes and 4-chlorobenzene diazonium salts contribute to a deeper understanding of the molecular interactions and reactions involving compounds like 4-Chlorobenzhydrol. Such research is pivotal in advancing our knowledge of chemical processes at the molecular level (Wang & Xu, 2009).

Safety And Hazards

4-Chlorobenzhydrol may cause respiratory tract irritation. It may be harmful if absorbed through the skin, may cause skin irritation, and may cause eye irritation. It may also be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions for 4-Chlorobenzhydrol could involve improving the biocatalytic approach for its synthesis. This could potentially involve engineering alcohol dehydrogenases to increase their activity, thereby making the synthesis process more efficient . Additionally, the development of a practical approach with seq5-D150I, reaction conditions including pH, temperature, buffer, and metal ions were optimised and applied to synthesise (S)-4-chlorophenylpyridylmethanol and ®-4-chlorobenzhydrol with high enantiomeric excess .

properties

IUPAC Name

(4-chlorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOOHCNOXWTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870472
Record name Benzenemethanol, 4-chloro-.alpha.-phenyl-
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Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chlorobenzhydrol

CAS RN

119-56-2
Record name 4-Chlorobenzhydrol
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Record name 4-Chlorobenzhydrol
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Record name 4-Chlorobenzhydrol
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Record name Benzenemethanol, 4-chloro-.alpha.-phenyl-
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Record name Benzenemethanol, 4-chloro-.alpha.-phenyl-
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Record name 4-chlorobenzhydryl alcohol
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Record name 4-CHLOROBENZHYDROL
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Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-4-(chloro-phenyl-methyl)-benzene (4.12 g, 17.4 mmol) in butanone (20 ml), anhydrous piperazine (5.98 g, 69.6 mmol), anhydrous K2CO3 (2.40 g, 17.4 mmol) and KI (2.88 g, 17.4 mmol) was refluxed under nitrogen for 18 hours. The mixture was then cooled and filtered and the solvent removed in vacuo. The residue was dissolved in CH2Cl2 (100 ml) and washed with water (30 ml). Drying and removal of the solvent followed by chromatography (CH2Cl2:CH3OH:NH4OH 90:10:0.5) afforded desired product in 57% yield. D. Synthesis of 1-{4-[(4-Chloro-phenyl)-phenyl-methyl]-piperazin-1-yl}-3,3-diphenyl-propan-1-one
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

To a solution of 1-[(4-chloro-phenyl)-phenyl-methyl]-piperazine (0.59 g, 2.08 mmol) in dry CH2Cl2 (40 ml) was added 3,3-diphenylpropanoic acid (0.472 g, 2.08 mmol) under nitrogen. To the reaction was added EDC (0.797 g, 4.16 mmol) and DMAP (cat) and the reaction mixture stirred under nitrogen at room temp. over night. The reaction was then concentrated under reduced pressure. The residue dissolved in ethyl acetate: water (10:1) (150 ml). The organic was washed with water (30 ml, 2×) and 10% NaOH (30 ml) and dried over MgSO4 and evaporated to dryness. The resulting residue was purified by column chromatography using hexane: ethyl acetate (3:1) to give desired product in 78% yield.
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.472 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.797 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

15.2 g (0.07 mole) of phenyl-(4-chlorophenyl)-ketone are dissolved in 30 ml of tetrahydrofuran and 10 ml of methanol. 1.32 g (0.035 mole) of sodium borohydride are gradually added, with stirring, and the exothermic reaction is maintained between 25° and 30° C. by cooling. After one hour ketone can no longer be detected by thin layer chromatography. The mixture is then extracted with water and chloroform, the chloroform is dried with sodium sulfate and removed in a rotary evaporator. The crude yield is 16.2 g (oil). Of this 15.5 g are distilled at 220° C. and 30 mbar in a bulb tube oven. 14.3 g of an oil are obtained which is more than 95% pure according to gas chromatography and solidifies into crystals on cooling. 13.3 g are recrystallised from a mixture of 25 ml of n-hexane and 5 ml of cyclohexane. The yield is 12.2 g; m.p. 58°-60° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzhydrol
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzhydrol
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzhydrol
Reactant of Route 4
Reactant of Route 4
4-Chlorobenzhydrol
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzhydrol
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzhydrol

Citations

For This Compound
118
Citations
YX Yang, XQ An, M Kang, W Zeng, ZW Yang… - Russian Journal of …, 2020 - Springer
… We also examined the efficiency of other phase-transfer catalysts in the oxidation of 4-chlorobenzyl alcohol (1b), 4-chlorobenzhydrol (1f), 4-methloxybenzyl alcohol (1g), and 3-…
Number of citations: 3 link.springer.com
OS Mohamed, AEAM Gaber… - Journal of Photochemistry …, 2002 - Elsevier
… In case of 4-chlorobenzhydrol (4), 4-chlorobenzophenone (51%), 4-chlorobenzoic acid (16%), were obtained, in addition to benzophenone (13.1%) and benzoic acid (4.8%). Formation …
Number of citations: 92 www.sciencedirect.com
M Moneghini, F Rubessa, P Rupena… - International journal of …, 1990 - Elsevier
… We propose an HPLC method that can be used for the quantitation of its degradation product, 4-chlorobenzhydrol (II), and is suitable for stability evaluation of chlorcyclizine. …
Number of citations: 5 www.sciencedirect.com
CE Hignite, C Tschanz, DH Huffman… - Drug Metabolism and …, 1978 - Citeseer
… ofN-DEM-AP to 4-chlorobenzhydrol was determined … 25 ig of 4-chlorobenzhydrol by shaking on a reciprocal … at m/e 174 for N-DEM-AP and rn/c 139 for 4-chlorobenzhydrol …
Number of citations: 18 citeseerx.ist.psu.edu
K Wu, J Yan, X Wang, X Yin, G Shi, L Yang, F Li… - Applied Microbiology …, 2021 - Springer
… and (R)-4-chlorobenzhydrol are key … (R)-4-chlorobenzhydrol with high enantiomeric excess. The space-time yields for (S)-4-chlorophenylpyridylmethanol and (R)-4-chlorobenzhydrol …
Number of citations: 3 link.springer.com
RV Subba-Rao, M Alexander - Applied and environmental …, 1985 - Am Soc Microbiol
… Resting cells of bacteria grown with benzhydrol as the sole carbon source oxidized substituted benzhydrols such as 4-chlorobenzhydrol, 4,4'-dichlorobenzhydrol, and other metabolites …
Number of citations: 80 journals.asm.org
H Yin, PQ Luan, YF Cao, J Ge, WY Lou - Bioresources and Bioprocessing, 2022 - Springer
… chemoenzymatic approach towards the synthesis of 4-chlorobenzhydrol, which combining Pd-… We achieved the direct enantioselective synthesis of (S)-4-chlorobenzhydrol in high yield …
Number of citations: 2 link.springer.com
M Del Bubba, A Cincinelli, L Checchini… - Journal of Chromatography …, 2011 - Elsevier
… , which increased from 1.35 to 1.50; moreover, with this eluent, a separation factor comparable with the one obtained with methanol was achieved for 4-chlorobenzhydrol (see Table 1). …
Number of citations: 9 www.sciencedirect.com
N Venkatasubramanian, G Srinivasan - … of the Indian Academy of Sciences …, 1970 - Springer
… A similar retarding influence is also evident in 4-chlorobenzhydrol and 1-phenyl-2-amino-ethanol. A comparison of the rates of oxidation of isopropyl alcohol, a-phenyl ethyl alcohol and …
Number of citations: 3 link.springer.com
M Almaghrabi, Y Bolshan - ChemistrySelect, 2022 - Wiley Online Library
… 4-Chlorobenzhydrol reacted with 3-fluorophenylacetylene under the developed conditions to … Electron-rich 4-methoxybenzhydrol and electron-poor 4-chlorobenzhydrol reacted to give 3 …

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